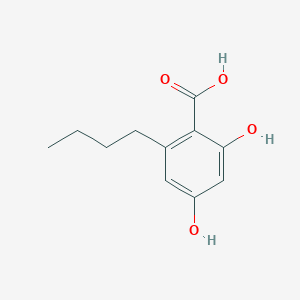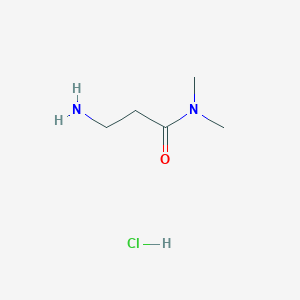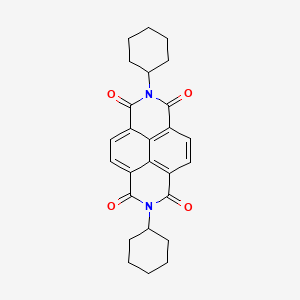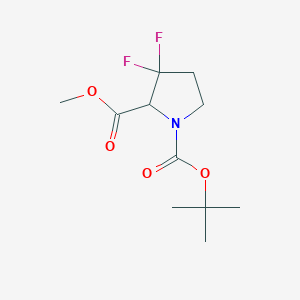
1-tert-Butyl 2-methyl 3,3-difluoropyrrolidine-1,2-dicarboxylate
概要
説明
1-tert-Butyl 2-methyl 3,3-difluoropyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C11H17F2NO4 and a molecular weight of 265.25 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals. It is known for its unique structural properties, which make it a valuable building block in the synthesis of various complex molecules.
準備方法
The synthesis of 1-tert-Butyl 2-methyl 3,3-difluoropyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate with a fluorinating agent to introduce the difluoro groups . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the fluorination process. Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and efficiency.
化学反応の分析
1-tert-Butyl 2-methyl 3,3-difluoropyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-tert-Butyl 2-methyl 3,3-difluoropyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its unique structural features.
Medicine: Research involving this compound includes the development of potential therapeutic agents for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-tert-Butyl 2-methyl 3,3-difluoropyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The difluoro groups play a crucial role in enhancing the compound’s binding affinity and specificity towards these targets. The pathways involved in its action include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
類似化合物との比較
1-tert-Butyl 2-methyl 3,3-difluoropyrrolidine-1,2-dicarboxylate can be compared with other similar compounds such as:
- 1-tert-Butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate
- 1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
- 1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate
These compounds share structural similarities but differ in the functional groups attached to the pyrrolidine ring. The presence of difluoro groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs .
特性
IUPAC Name |
1-O-tert-butyl 2-O-methyl 3,3-difluoropyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(16)14-6-5-11(12,13)7(14)8(15)17-4/h7H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFLXFGWVDSBNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


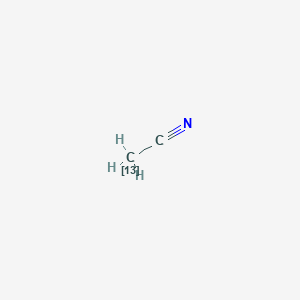
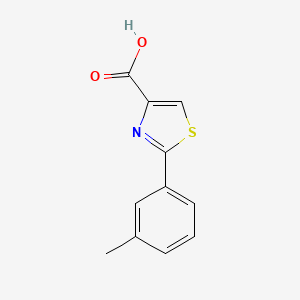
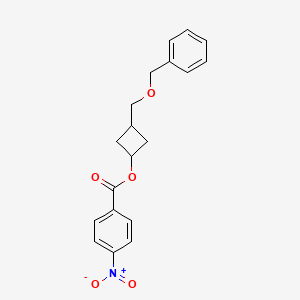
![2-[(4-Hydroxybutyl)amino]acetic acid](/img/structure/B3109397.png)
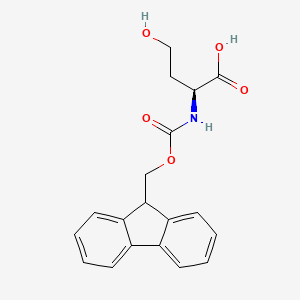
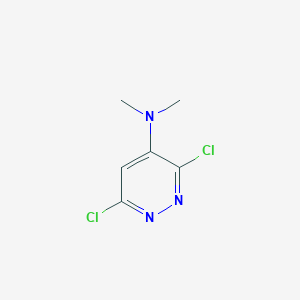
![2,2,2-Trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide](/img/structure/B3109409.png)
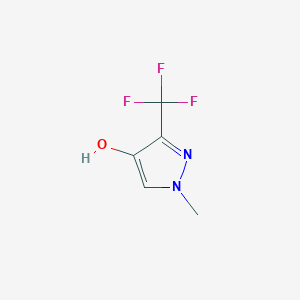
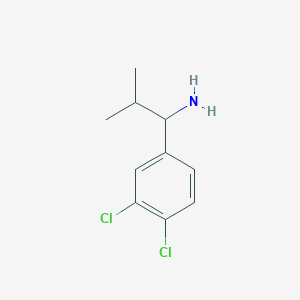
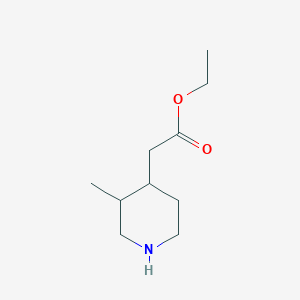
![2-chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3109448.png)
